2,4,6-Trichlorophenoxyacetic acid

Vue d'ensemble

Description

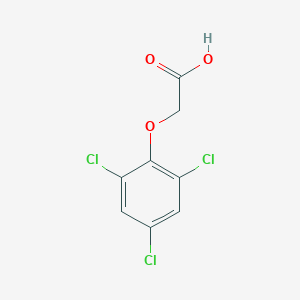

2,4,6-Trichlorophenoxyacetic acid is an organic compound with the molecular formula C8H5Cl3O3. It is a chlorinated derivative of phenoxyacetic acid and is known for its use as a herbicide. This compound is characterized by its white to off-white crystalline solid appearance and is slightly soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenoxyacetic acid can be synthesized through the esterification of 2,4,6-trichlorophenol with chloroacetic acid. The reaction typically occurs under acidic conditions with the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient production rates .

Analyse Des Réactions Chimiques

Microbial Degradation Pathways

2,4,6-T undergoes biodegradation via aerobic pathways in soil and water, primarily mediated by Ralstonia eutropha JMP134 . The enzymatic cascade involves:

-

Monooxygenation :

-

Ring Cleavage :

| Step | Substrate | Product | Enzyme | Optimal pH | Reference |

|---|---|---|---|---|---|

| Monooxygenation | 2,4,6-T | 6-CHQ | TcpA | 7.0–7.5 | |

| Dioxygenation | 6-CHQ | 2-CMA | TcpC | 7.2–7.8 |

Degradation Efficiency :

Hydrolysis

2,4,6-T exhibits limited hydrolysis in aquatic environments, with stability influenced by pH:

| pH | Half-Life (Days) | Primary Products | Source |

|---|---|---|---|

| 5 | >365 | None detected | |

| 7 | 180–200 | 2,4,6-Trichlorophenol | |

| 9 | 15–20 | Chloride ions, acetate |

Photolysis

UV irradiation accelerates degradation via dechlorination and hydroxylation:

Quantum Yield : mol·Einstein⁻¹ .

Reactivity with Bases and Esters

As a weak acid () , 2,4,6-T reacts with:

-

Inorganic bases : Forms water-soluble salts (e.g., sodium 2,4,6-trichlorophenoxyacetate) .

-

Alcohols : Undergoes esterification (e.g., methyl 2,4,6-trichlorophenoxyacetate) .

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Salt formation | NaOH | Sodium 2,4,6-T | Herbicidal formulations |

| Esterification | Methanol/H₂SO₄ | Methyl 2,4,6-T ester | Solubility enhancement |

Contaminant Formation

Unlike 2,4,5-T, 2,4,6-T synthesis does not produce significant dioxins (e.g., TCDD) due to lower thermal stress during production .

Stability and Storage

Applications De Recherche Scientifique

Plant Growth Regulation

2,4,6-T acts as a plant growth regulator (PGR), influencing various physiological processes in plants. Its primary function is to mimic natural auxins, which are hormones that regulate plant growth.

- Case Study: In a study examining the effects of synthetic auxins on plant growth, it was found that 2,4,6-T significantly enhanced root elongation and biomass accumulation in several species of dicotyledonous plants. The application of 2,4,6-T at concentrations ranging from 0.1 to 10 mg/L showed optimal growth responses in Arabidopsis thaliana and Brassica napus .

Herbicide Use

Historically, 2,4,6-T has been used as a selective herbicide for controlling broadleaf weeds in various crops.

-

Application Details:

- Target Weeds: Effective against a range of broadleaf weeds.

- Application Rate: Typically applied at rates between 0.5 to 2 kg/ha depending on the target weed species and crop type.

- Case Study: A field trial conducted on soybean crops demonstrated that the application of 2,4,6-T resulted in a significant reduction in weed biomass compared to untreated controls. The herbicide effectively suppressed common broadleaf weeds such as Amaranthus and Chenopodium .

Cell Culture Testing

2,4,6-T is also utilized in plant cell culture systems to promote cell division and differentiation.

- Application Example: In tissue culture protocols for Nicotiana tabacum, the addition of 2,4,6-T at concentrations of 1 to 5 mg/L was shown to enhance callus formation and subsequent shoot regeneration .

Environmental Impact and Safety

The environmental impact of using herbicides like 2,4,6-T has raised concerns regarding their persistence in soil and potential toxicity to non-target organisms.

- Toxicological Profile:

- Environmental Studies: Research indicates that residual levels of 2,4,6-T can persist in soil for extended periods, leading to potential leaching into groundwater systems. Monitoring studies have shown detectable levels in agricultural runoff .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Plant Growth Regulation | Mimics natural auxins | Enhances root elongation in various plants |

| Herbicide Use | Selective control of broadleaf weeds | Reduces weed biomass significantly |

| Cell Culture Testing | Promotes cell division and differentiation | Enhances callus formation in tobacco |

| Environmental Impact | Persistence and potential toxicity | Detected residues in soil and groundwater |

Mécanisme D'action

2,4,6-Trichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of plants by altering cell wall plasticity, influencing protein production, and increasing ethylene production. These disruptions lead to uncontrolled growth and eventually plant death .

Comparaison Avec Des Composés Similaires

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-like activity.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in Agent Orange and its toxicological concerns

Comparison:

2,4,6-Trichlorophenoxyacetic acid: is unique due to its specific chlorination pattern, which affects its reactivity and environmental persistence.

2,4-Dichlorophenoxyacetic acid: is less chlorinated and generally considered less toxic.

2,4,5-Trichlorophenoxyacetic acid: has been phased out due to its association with dioxin contamination and higher toxicity

Activité Biologique

2,4,6-Trichlorophenoxyacetic acid (TCPA) is a chlorinated aromatic compound belonging to the phenoxy herbicide family. It is primarily used as a herbicide and plant growth regulator. This article explores its biological activity, including its mechanisms of action, toxicity, metabolic pathways, and associated health risks.

- Molecular Formula: C₈H₅Cl₃O₃

- Molecular Weight: 255.48 g/mol

- CAS Number: 575-89-3

- Appearance: White to almost white powder or crystalline solid

TCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This action disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death. TCPA's herbicidal activity is particularly effective against broadleaf weeds.

Key Mechanisms:

- Cell Division and Elongation: TCPA promotes cell elongation and division in plants, leading to abnormal growth patterns.

- Disruption of Hormonal Balance: TCPA alters the natural auxin levels in plants, causing physiological imbalances that result in herbicidal effects.

Metabolism and Toxicity

TCPA undergoes metabolic transformations in various organisms. Its half-life varies significantly across species, which influences its toxicity profile.

Metabolic Pathways:

- In mammals, TCPA is primarily excreted unchanged through urine.

- Studies indicate that TCPA can be metabolized to 3,5-dichlorocatechol by microbial action in the environment .

Toxicity Data:

- TCPA is classified as toxic if ingested or inhaled. The hazard statements include H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) .

- The no-observed-adverse-effect level (NOAEL) for TCPA is reported at 3 mg/kg/day .

Case Studies and Health Risks

Numerous studies have investigated the health effects associated with TCPA exposure. The following table summarizes key findings from various cohort studies:

Long-term Effects and Environmental Impact

The long-term effects of TCPA exposure remain a subject of concern due to its persistence in the environment and potential accumulation in food chains. The International Agency for Research on Cancer (IARC) has classified chlorophenoxy acids as possibly carcinogenic to humans based on limited evidence from epidemiological studies .

Propriétés

IUPAC Name |

2-(2,4,6-trichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDCLQBOHGBWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206113 | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-89-3 | |

| Record name | 2-(2,4,6-Trichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 575-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84A99QB9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.